molecular formula C11H12N2O B8748386 3-ethyl-1-methylquinoxalin-2(1H)-one

3-ethyl-1-methylquinoxalin-2(1H)-one

Cat. No.: B8748386
M. Wt: 188.23 g/mol
InChI Key: IJVQLTINNVPBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-1-methylquinoxalin-2(1H)-one is an organic compound belonging to the quinoxalinone family. Quinoxalinones are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1-methylquinoxalin-2(1H)-one typically involves the condensation of 3-ethyl-1-methylquinoxaline-2,3-dione with appropriate reagents under controlled conditions. One common method involves the reaction of 3-ethyl-1-methylquinoxaline-2,3-dione with hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1-methylquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the quinoxalinone to its corresponding dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxalinone derivatives depending on the nucleophile used.

Scientific Research Applications

3-ethyl-1-methylquinoxalin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-ethyl-1-methylquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting metabolic pathways in microorganisms or cancer cells. It may also interact with DNA or proteins, leading to changes in cellular function and viability.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-2-methylquinoxaline: Similar structure but lacks the carbonyl group at the 2-position.

    1-Methyl-2(1H)-quinoxalinone: Similar structure but lacks the ethyl group at the 3-position.

    2,3-Dimethylquinoxaline: Similar structure but lacks the carbonyl group and has two methyl groups at the 2 and 3 positions.

Uniqueness

3-ethyl-1-methylquinoxalin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the carbonyl group, allows for unique interactions with biological targets and enhances its potential as a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-ethyl-1-methylquinoxalin-2-one

InChI

InChI=1S/C11H12N2O/c1-3-8-11(14)13(2)10-7-5-4-6-9(10)12-8/h4-7H,3H2,1-2H3

InChI Key

IJVQLTINNVPBCG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.